N,N-dimethylmethanamine;sulfuric acid

Description

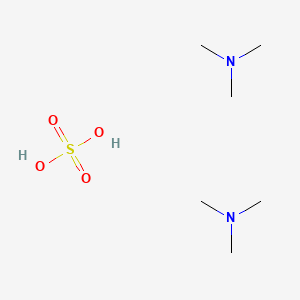

N,N-Dimethylmethanamine (trimethylamine, C₃H₉N) is a tertiary amine with a molecular weight of 59.111 g/mol . It is a weak base commonly used in organic synthesis and pharmaceuticals. When reacted with sulfuric acid (H₂SO₄, molecular weight 98.078 g/mol ), the acid-base reaction forms a salt, likely (CH₃)₃NH⁺ HSO₄⁻ (trimethylamine sulfate), with a theoretical molecular weight of 157.19 g/mol.

Sulfuric acid, a strong mineral acid, is highly corrosive and widely employed in industrial processes, including fertilizer production, petroleum refining, and chemical synthesis .

Properties

CAS No. |

57980-95-7 |

|---|---|

Molecular Formula |

C6H20N2O4S |

Molecular Weight |

216.30 g/mol |

IUPAC Name |

N,N-dimethylmethanamine;sulfuric acid |

InChI |

InChI=1S/2C3H9N.H2O4S/c2*1-4(2)3;1-5(2,3)4/h2*1-3H3;(H2,1,2,3,4) |

InChI Key |

UWSCPROMPSAQOL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C.CN(C)C.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethylmethanamine can be synthesized through the reaction of methanol with ammonia in the presence of a catalyst. The reaction typically occurs at elevated temperatures and pressures. Another method involves the reaction of formaldehyde with dimethylamine.

Sulfuric acid is industrially produced by the contact process, which involves the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), followed by the absorption of SO₃ in water to form H₂SO₄.

Industrial Production Methods

In industrial settings, N,N-dimethylmethanamine is produced by the catalytic reaction of methanol and ammonia. The process is optimized for high yield and purity, often involving multiple stages of purification.

Sulfuric acid production is carried out in large-scale plants using the contact process. The process involves burning sulfur or pyrite to produce SO₂, which is then converted to SO₃ using a vanadium pentoxide (V₂O₅) catalyst. The SO₃ is absorbed in water to produce concentrated H₂SO₄.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylmethanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N,N-dimethylformamide.

Reduction: It can be reduced to form dimethylamine.

Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.

Sulfuric acid is a strong acid and dehydrating agent, participating in reactions such as:

Dehydration: It can dehydrate organic compounds, converting alcohols to alkenes.

Esterification: It catalyzes the esterification of carboxylic acids with alcohols.

Sulfonation: It reacts with aromatic compounds to form sulfonic acids.

Common Reagents and Conditions

Common reagents for reactions involving N,N-dimethylmethanamine include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reactions typically occur under controlled temperatures and pressures.

Sulfuric acid reactions often involve reagents like alcohols, carboxylic acids, and aromatic compounds. These reactions are usually carried out at elevated temperatures to facilitate the reaction kinetics.

Major Products Formed

Oxidation of N,N-dimethylmethanamine: Produces N,N-dimethylformamide.

Reduction of N,N-dimethylmethanamine: Produces dimethylamine.

Dehydration by sulfuric acid: Produces alkenes from alcohols.

Esterification by sulfuric acid: Produces esters from carboxylic acids and alcohols.

Sulfonation by sulfuric acid: Produces sulfonic acids from aromatic compounds.

Scientific Research Applications

N,N-dimethylmethanamine and sulfuric acid have diverse applications in scientific research:

Chemistry: N,N-dimethylmethanamine is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds. Sulfuric acid is used as a catalyst and dehydrating agent in various chemical reactions.

Biology: N,N-dimethylmethanamine is studied for its role in biological systems, particularly in the metabolism of nitrogen-containing compounds. Sulfuric acid is used in the preparation of biological samples for analysis.

Medicine: N,N-dimethylmethanamine derivatives are explored for their potential therapeutic applications. Sulfuric acid is used in the synthesis of pharmaceuticals.

Industry: N,N-dimethylmethanamine is used in the production of surfactants, rubber chemicals, and pesticides. Sulfuric acid is a key component in the manufacture of fertilizers, explosives, and dyes.

Mechanism of Action

N,N-dimethylmethanamine

N,N-dimethylmethanamine exerts its effects through its basicity and nucleophilicity. It can donate a pair of electrons to form bonds with electrophiles, participating in various chemical reactions. Its molecular targets include carbonyl compounds, which it can attack to form imines and other derivatives.

Sulfuric Acid

Sulfuric acid acts as a strong acid and dehydrating agent. It donates protons (H⁺) to reactants, facilitating various acid-catalyzed reactions. Its molecular targets include alcohols, carboxylic acids, and aromatic compounds, which it can convert to alkenes, esters, and sulfonic acids, respectively.

Comparison with Similar Compounds

Trimethylamine Hydrofluoride (C₃H₉N·HF)

- Molecular Weight : 79.12 g/mol .

- Properties : Forms a 1:1 adduct with hydrofluoric acid. Unlike sulfuric acid, HF is a weak acid, leading to a less stable ionic interaction.

- Applications : Used in organic synthesis for fluorination reactions .

- Key Difference : The weaker acidity of HF compared to H₂SO₄ results in lower thermal stability and distinct reactivity in organic transformations.

Triethylamine Sulfate (C₆H₁₅N·H₂SO₄)

- Molecular Weight : 199.27 g/mol .

- Properties : The bulkier triethylamine group reduces solubility in polar solvents compared to trimethylamine sulfate.

- Applications : Acts as a buffering agent or intermediate in chemical synthesis .

- Key Difference : Larger alkyl chains in triethylamine increase hydrophobicity, altering solubility and catalytic efficiency.

N,N-Dimethylmethanesulfonamide (C₃H₉NO₂S)

- Molecular Weight : 123.17 g/mol .

- Properties : A sulfonamide derivative with a sulfonyl group instead of a sulfate ion. Exhibits high polarity and stability.

- Applications : Used as a solvent or pharmaceutical intermediate due to its low toxicity .

- Key Difference : The covalent sulfonamide bond contrasts with the ionic interaction in trimethylamine sulfate, leading to different chemical and thermal behaviors.

Sulfamide Derivatives (e.g., N,N-Dimethyl-N'-phenylsulfamide)

- Example : C₈H₁₂N₂O₂S, molecular weight 200.26 g/mol .

- Properties : Contains a sulfur-nitrogen backbone, enabling hydrogen bonding and π-π interactions.

- Applications : Explored in medicinal chemistry for bioactivity .

- Key Difference : The aromatic phenyl group introduces steric and electronic effects absent in trimethylamine sulfate.

Data Table: Comparative Analysis of Trimethylamine Sulfate and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Applications |

|---|---|---|---|---|

| Trimethylamine Sulfate | C₃H₉N·H₂SO₄ | 157.19 | High in water | Catalysis, pharmaceuticals |

| Trimethylamine Hydrofluoride | C₃H₉N·HF | 79.12 | Moderate | Fluorination reactions |

| Triethylamine Sulfate | C₆H₁₅N·H₂SO₄ | 199.27 | Moderate | Buffering agents, synthesis |

| N,N-Dimethylmethanesulfonamide | C₃H₉NO₂S | 123.17 | High in organics | Solvents, drug intermediates |

| N,N-Dimethyl-N'-phenylsulfamide | C₈H₁₂N₂O₂S | 200.26 | Low | Bioactive compound development |

Q & A

Q. What are the optimal catalytic systems for synthesizing heterocyclic compounds using sulfuric acid derivatives?

Sulfuric acid derivatives like molybdate sulfuric acid (MSA) and xanthan sulfuric acid (XSA) are highly effective for synthesizing heterocycles. For example, MSA catalyzes the condensation of 1,3-dicarbonyl compounds with benzophenones and NHOAc in ethyl acetate to form tetrasubstituted pyrroles, achieving high yields (>80%) due to its dual Brønsted/Lewis acid properties . XSA, a biodegradable heterogeneous catalyst, enables solvent-free synthesis of N-substituted pyrroles via cyclocondensation of 2,5-hexanedione with amines, with recyclability up to 5 cycles without loss of activity . Methodological tip : Compare catalyst performance (e.g., MSA vs. HSO) by tracking reaction time, yield, and selectivity under controlled solvent/temperature conditions.

Q. How can sulfuric acid interactions be quantified in analytical workflows?

Sulfuric acid lacks UV activity, so detection relies on conductivity or evaporative light scattering detection (ELSD). Using mixed-mode Obelisc N columns, retention is modulated via ion-exchange mechanisms. For example, increasing acetonitrile in the mobile phase reduces retention time, enabling precise quantification in complex matrices . Methodological tip : Optimize ELSD parameters (nebulizer temperature, gas flow) to minimize noise and enhance sensitivity for low-concentration sulfuric acid traces.

Advanced Research Questions

Q. How do reaction mechanisms differ between homogeneous and heterogeneous sulfuric acid catalysts in multicomponent reactions?

Homogeneous catalysts like HSO activate substrates via protonation but suffer from poor recyclability. Heterogeneous systems like alumina sulfuric acid (ASA) promote surface-mediated activation: in 1,4-dihydropyridine synthesis, ASA stabilizes imine intermediates through hydrogen bonding, while its mesoporous structure enhances diffusion-limited kinetics . Data contradiction : While ASA achieves >90% yields in refluxing methanol, nano-ASA under microwave irradiation reduces reaction time by 70% but requires rigorous particle-size control to prevent aggregation .

Q. What explains discrepancies in sulfuric acid’s role in atmospheric nucleation studies?

Sulfuric acid (HSO) nucleates particles synergistically with amines. Dimethylamine (DMA) enhances nucleation rates 100-fold compared to NH, but conflicting reports arise from experimental setups. Flow reactor studies show DMA-HSO clusters form at 10 cm under 40% RH, while chamber studies underestimate rates due to wall losses . Methodological resolution : Use high-resolution mass spectrometry (e.g., CI-APi-TOF) to detect sub-3 nm clusters and normalize for wall-artifact corrections.

Q. How do acid recovery dynamics in biphasic systems impact reaction scalability?

In alkylation reactors, sulfuric acid/n-heptane emulsions require rapid phase separation to minimize side reactions. Acid recovery >98% is achieved using capture pans and load cells (±0.03% accuracy) under controlled pressure (1–100 psia) and temperature (40–70°C). Key variables include orifice diameter (1/16" optimal) and volumetric acid/hydrocarbon ratio (10:90 minimizes aerosolization) . Data gap : Unrecovered acid (<2%) likely forms acid-coated hydrocarbon bubbles, requiring CFD modeling to optimize flow geometry .

Contradiction Analysis

Q. Why do computational models overestimate sulfuric acid’s vapor pressure in nucleation studies?

Classical nucleation theory (CNT) assumes HSO vapor pressures ~10 Pa at 298 K, but experimental data (e.g., Ayers et al.) show values 10× lower due to HSO-HO cluster stabilization. Autocatalysis via HSO-SO-HO reactions further reduces effective vapor pressure, necessitating cluster-based kinetic models . Resolution : Integrate quantum-chemistry-derived dimer stability constants (ΔG < −15 kcal/mol) into CNT frameworks.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.